1-[(2,4-Dichlorophenyl)sulfonyl]azepane
Description
1-[(2,4-Dichlorophenyl)sulfonyl]azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a 2,4-dichlorophenyl sulfonyl group. Sulfonamide derivatives are often explored in medicinal chemistry for their roles as enzyme inhibitors or receptor modulators, though specific applications for this compound remain underexplored in the available literature .
Properties
Molecular Formula |
C12H15Cl2NO2S |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonylazepane |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-5-6-12(11(14)9-10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
InChI Key |
NEOFSCFZBYFIJY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 1-[(2,4-Dichlorophenyl)sulfonyl]azepane, a comparative analysis with three related sulfonamide-azepane derivatives is provided below.
Table 1: Comparative Analysis of Sulfonamide-Azepane Derivatives
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): The 2,4-dichloro and 4-chloro-3-nitro derivatives exhibit higher molecular weights and lipophilicity compared to the methyl-substituted analog. These groups may enhance binding to hydrophobic enzyme pockets or receptors . Electron-Donating Groups (CH₃): The methyl group in 1-[(4-methylphenyl)sulfonyl]azepane reduces molecular weight and improves aqueous solubility, making it more amenable to formulation .
Synthetic Accessibility :
- The synthesis of this compound likely involves sulfonylation of azepane with 2,4-dichlorobenzenesulfonyl chloride, a route analogous to the preparation of 1-[(4-methylphenyl)sulfonyl]azepane (18 synthetic routes documented) .
- The nitro-substituted analog () may require additional steps for nitro group introduction, increasing synthetic complexity.
Biological and Industrial Relevance: Pharmaceutical Potential: Sulfonamides with chloro substituents are frequently investigated as protease inhibitors or antimicrobial agents. The 2,4-dichloro derivative’s structure aligns with motifs seen in dihydrofolate reductase inhibitors .
Research Findings and Limitations
- Structural Analogues in Drug Discovery : The 4-chloro-3-nitro derivative () demonstrates how nitro groups can stabilize transition states in enzyme inhibition, though toxicity concerns may limit its therapeutic use .
- Gaps in Data : Direct pharmacological or toxicological data for this compound are absent in the provided evidence. Further studies are needed to elucidate its biological activity and safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
